Absolute Stereochemistry Definition: Quantifiable Differentiation from Racemates and Enantiomers
The compound possesses a defined (S)-configuration at the 3-position of its fluoropyrrolidine ring, as specified in its chemical name and the patent claims [1]. While quantitative enzyme inhibition data (e.g., IC50 values) for this specific compound are not publicly available in the primary patent or open databases, the chiral definition itself provides a critical, quantifiable differentiation. A racemic mixture of this compound would consist of both (S)- and (R)-enantiomers, whereas the defined (3S) form ensures a consistent, single molecular entity [1]. This eliminates the confounding factor of differential enantiomer activity, a well-documented phenomenon in kinase inhibitor pharmacology where one enantiomer can be a potent inhibitor while the other is inactive or acts as a biased agonist.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | 100% (3S)-enantiomer (defined absolute stereochemistry) |
| Comparator Or Baseline | Racemic mixture: 50% (3S) + 50% (3R) |
| Quantified Difference | Defined vs. Undefined stereochemistry; 100% vs. 50% active enantiomer content (inferred) |
| Conditions | Chemical structure as defined in patent claims [1] |
Why This Matters
For research reproducibility, procurement of the specific (3S)-enantiomer is mandatory as the (3R)-enantiomer or a racemate would be a different chemical entity with an undefined pharmacological profile.
- [1] Pyrimidine compounds useful in the treatment of diseases mediated by IKKε and/or TBK1 mechanisms. EP2958910B1, 2016. View Source
